methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a furan ring, an amide linkage, and a tetrahydroisoquinoline core
Scientific Research Applications
Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of fine chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Amide: The initial step involves the reaction of 2,5-dimethylfuran with an appropriate amine to form the furan amide intermediate.
Construction of the Tetrahydroisoquinoline Core: The next step involves the cyclization of the furan amide with a suitable precursor to form the tetrahydroisoquinoline core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the amide group can yield the corresponding amine.
Mechanism of Action
The mechanism of action of methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The furan ring and amide group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, influencing their activity. The tetrahydroisoquinoline core can interact with various receptors and ion channels, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,5-dimethylfuran-3-amido)benzoate
- Methyl 1-(2,5-dimethylfuran-3-amido)cyclohexane-1-carboxylate
- Methyl (1S,2S,3R,4S)-3-(2,5-dimethylfuran-3-amido)bicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its combination of a furan ring, an amide linkage, and a tetrahydroisoquinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 7-[(2,5-dimethylfuran-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-8-16(12(2)24-11)17(21)19-15-5-4-13-6-7-20(18(22)23-3)10-14(13)9-15/h4-5,8-9H,6-7,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMRXVMBDFSGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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